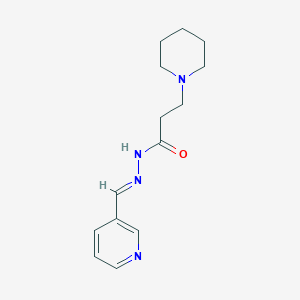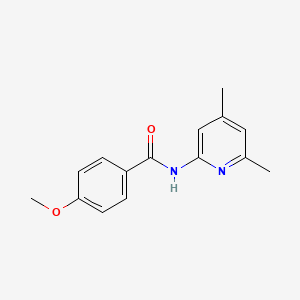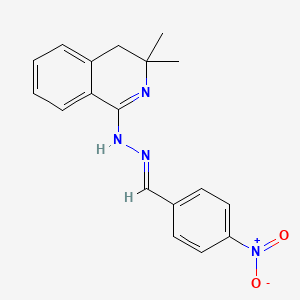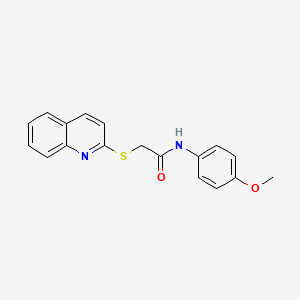![molecular formula C21H24N2O4 B5546325 1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5546325.png)
1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that often exhibit interesting biological or chemical properties due to the presence of various functional groups and heterocyclic structures such as pyridine, piperidine, and benzodioxol. These structural motifs are commonly found in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and biological activities.
Synthesis Analysis
Synthesis of complex molecules like this typically involves multi-step organic reactions, including functional group transformations, ring formations, and coupling reactions. For instance, the synthesis of pyridin-ylmethyl derivatives involves reactions such as esterification, etherification, and N-alkylation under various conditions (Wang Xiu-jian, 2009).
Scientific Research Applications
Catalytic Applications
Research has shown the development of environmentally benign catalytic systems using compounds with similar structural features for alcohol oxidation. For example, a system utilizing a TEMPO-catalyzed alcohol oxidation with recyclable hypervalent iodine(III) reagent demonstrates high efficiency and environmental friendliness due to the use of ethyl acetate, an organic solvent, at room temperature (Xiao‐Qiang Li & Chi Zhang, 2009). This highlights the compound's potential in catalytic processes, particularly in oxidation reactions that are crucial in organic synthesis.
Ligand Design for Metal Complexes
Compounds with pyridin-2(1H)-one structures have been studied for their ability to act as ligands in metal complexes, which are functional models for enzymes like methane monooxygenases. These complexes have shown effectiveness in the hydroxylation of alkanes, indicating their potential application in synthetic chemistry and industrial processes for the selective oxidation of hydrocarbons (M. Sankaralingam & M. Palaniandavar, 2014).
Organic Synthesis Enhancements
Pyridine-triazole ligands, closely related to the structure , have been utilized in copper-catalyzed aerobic alcohol oxidation, showcasing the versatility of pyridine derivatives in facilitating organic transformations. Such ligands enhance the activity of copper catalysts, leading to high yields of desired oxidation products (Pech Thongkam et al., 2015).
Photophysical and Electrochemical Properties
Studies on lanthanide complexes with pyridin-2(1H)-one derivatives as ligands have revealed their significant luminescent properties. These complexes find applications in materials science for the development of new luminescent materials with potential use in sensing, imaging, and light-emitting devices (C. Piguet et al., 1996).
properties
IUPAC Name |
1-[2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(12-16-6-7-17-18(11-16)27-15-26-17)8-4-10-23(14-21)20(25)13-22-9-3-2-5-19(22)24/h2-3,5-7,9,11H,4,8,10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZHONOBDNYECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CN2C=CC=CC2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)
![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)



![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)


![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

